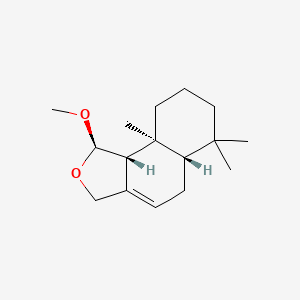

Methyl isodrimeninol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMYQEWJUHSZKS-NHIYQJMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl Isodrimeninol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isodrimeninol is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their structural diversity and significant biological activities. This document provides a detailed examination of the chemical structure of this compound, alongside a comprehensive look at the biological activities and experimental protocols associated with its parent compound, isodrimeninol. Due to a scarcity of publicly available research specifically on this compound, this guide leverages the more extensively studied isodrimeninol as a close structural analogue to provide relevant insights into potential biological effects and experimental methodologies.

Chemical Structure and Properties of this compound

This compound is characterized by a decahydronaphtho[1,2-c]furan ring system. Its systematic name, (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan, precisely describes its complex stereochemistry and functional groups.

Key Structural Features:

-

Core Skeleton: A drimane-type sesquiterpenoid skeleton.

-

Ring System: A fused bicyclic system with an additional furan ring.

-

Substitution: Three methyl groups and a methoxy group at the C-1 position. The methoxy group distinguishes it from its parent compound, isodrimeninol, which has a hydroxyl group at this position.

Physicochemical Properties:

| Property | Value |

| CAS Number | 442851-27-6 |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol |

Biological Activity of Isodrimeninol: A Proxy for this compound

Research into the biological effects of the parent compound, isodrimeninol, has revealed significant anti-inflammatory properties. These findings offer valuable insights into the potential therapeutic applications of drimane-type sesquiterpenoids, including this compound.

A key study investigated the effects of isodrimeninol on cellular models of periodontitis, a chronic inflammatory disease. The research demonstrated that isodrimeninol can modulate the expression of several microRNAs (miRNAs) and cytokines involved in the inflammatory response.[1][2][3][4]

Modulation of Cytokine Expression

Isodrimeninol was shown to reduce the gene expression of pro-inflammatory cytokines Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated osteoblast-like cells (Saos-2) and periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs).[1][2][3][4]

Table 1: Effect of Isodrimeninol on Cytokine Gene Expression

| Cell Line | Treatment Concentration (µg/mL) | Target Gene | Outcome |

| Saos-2 | 6.25 and 12.5 | IL-1β | Significant decrease in expression |

| hPDL-MSCs | 6.25 and 12.5 | IL-1β | Significant decrease in expression |

| Saos-2 | 6.25 and 12.5 | IL-6 | Significant decrease in expression |

| hPDL-MSCs | 6.25 and 12.5 | IL-6 | Significant decrease in expression |

Regulation of MicroRNA Expression

The study also found that isodrimeninol treatment led to differential expression of several miRNAs implicated in inflammatory pathways.[1][4]

Table 2: Effect of Isodrimeninol on miRNA Expression

| miRNA | Effect in Saos-2 cells | Effect in hPDL-MSCs |

| hsa-miR-146a-5p | Upregulation | Not specified |

| hsa-miR-223-3p | Upregulation | Upregulation |

| hsa-miR-17-3p | Downregulation | Not specified |

| hsa-miR-21-3p | Downregulation | Downregulation |

| hsa-miR-21-5p | Downregulation | Not specified |

| hsa-miR-155-5p | Downregulation | Downregulation |

These findings suggest that isodrimeninol may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Experimental Protocols for Isodrimeninol Research

The following protocols are adapted from the study on isodrimeninol's effects on periodontitis-associated cellular models and provide a framework for investigating the biological activity of related compounds like this compound.[1]

Cell Culture and Treatment

-

Cell Lines:

-

Saos-2 cells (osteoblast-like)

-

Human Periodontal Ligament-derived Mesenchymal Stromal Cells (hPDL-MSCs)

-

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammation Induction: Inflammation is induced by stimulating cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Treatment: Following LPS stimulation, cells are treated with varying concentrations of the test compound (e.g., isodrimeninol at 6.25, 12.5, 25, and 50 µg/mL) for a further 24 hours.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a suitable reagent (e.g., Trizol). RNA concentration and purity are determined by spectrophotometry.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity RNA-to-cDNA™ kit).

-

miRNA-specific cDNA Synthesis: For miRNA analysis, a specific reverse transcription kit is used (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (cytokines and miRNAs) are quantified using qRT-PCR with specific primers and probes. Data is analyzed using the comparative Ct (2-ΔΔCt) method.[2]

Visualizations

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of a compound like isodrimeninol in a cell-based model.

Caption: Workflow for in vitro anti-inflammatory assessment.

Postulated Signaling Pathway of Isodrimeninol

Based on the observed downregulation of pro-inflammatory cytokines and miRNAs, it is plausible that isodrimeninol intersects with the NF-κB signaling pathway. The following diagram depicts a simplified, hypothetical model of this interaction.

Caption: Hypothetical inhibition of the NF-κB pathway by isodrimeninol.

Conclusion

This compound is a sesquiterpenoid with a defined chemical structure. While specific biological data for this methylated derivative is limited, the well-documented anti-inflammatory properties of its parent compound, isodrimeninol, provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action detailed in this guide offer a solid foundation for future research into the therapeutic potential of this compound and related drimane sesquiterpenoids in inflammatory diseases. Further studies are warranted to elucidate the specific biological activities and spectroscopic characteristics of this compound.

References

- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Isodrimeninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Isodrimeninol, a drimane sesquiterpenoid with significant anti-inflammatory properties. The document details its primary natural source, comprehensive isolation protocols, and quantitative data, offering a valuable resource for its further investigation and potential therapeutic development. It also elucidates the compound's interaction with key inflammatory signaling pathways.

Natural Provenance of Isodrimeninol

Isodrimeninol is a naturally occurring sesquiterpenoid primarily isolated from the bark of Drimys winteri, a tree native to the southern regions of Chile and Argentina.[1][2][3][4][5][6][7][8][9][10][11][12] This plant, commonly known as Canelo, holds cultural significance and has been used in traditional medicine.[13] The bark of Drimys winteri is a rich source of various drimane sesquiterpenoids, including polygodial, drimenol, and isodrimeninol, which are recognized for their diverse biological activities, such as antifungal and anti-inflammatory effects.[1][2][3][4][6][7][8][9][14]

It is important to note that the compound is consistently referred to in scientific literature as "isodrimeninol." The term "Methyl isodrimeninol" did not appear in the context of a naturally occurring compound in the surveyed literature and may refer to a synthetic derivative. This guide will henceforth use the scientifically recognized name, Isodrimeninol.

Isolation and Purification of Drimane Sesquiterpenoids from Drimys winteri

The isolation of isodrimeninol and other drimane sesquiterpenoids from Drimys winteri bark involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology synthesized from established protocols.

Experimental Protocol:

1. Plant Material Collection and Preparation:

-

Collect the bark of Drimys winteri.

-

Air-dry the bark in a shaded, well-ventilated area to prevent the degradation of bioactive compounds.

-

Once dried, grind the bark into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

The powdered bark is typically subjected to extraction with a solvent of intermediate polarity, such as dichloromethane or methanol, to isolate the sesquiterpenoids.[3]

-

This can be performed using a Soxhlet apparatus for exhaustive extraction or through maceration with agitation over an extended period.

3. Fractionation and Column Chromatography:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to column chromatography for the separation of its components. Silica gel is commonly used as the stationary phase.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (EtOAc), with the polarity increased by varying the ratio (e.g., from 9:1 to more polar mixtures).[2][14]

4. Isolation of Isodrimeninol:

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

Isodrimeninol, being a relatively polar drimane sesquiterpenoid alcohol, will elute in the more polar fractions.

-

Fractions containing isodrimeninol are combined, concentrated, and may be subjected to further purification steps like recrystallization or preparative HPLC to achieve high purity.

The following diagram illustrates the general workflow for the isolation of drimane sesquiterpenoids from Drimys winteri.

Quantitative Data on Isolation

The yield of drimane sesquiterpenoids from Drimys winteri bark can vary. While specific yields for isodrimeninol are not always detailed, data for related compounds provide a quantitative context for the extraction process.

| Compound | Yield (%) | Source |

| Drimenol | 0.015 - 0.04 | [2][14] |

| Drimenin | 0.0011 | [2] |

Biological Activity and Signaling Pathways

Isodrimeninol has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-6 and IL-1β, and adhesion molecules such as VCAM-1 and ICAM-1.

Isodrimeninol has been shown to negatively regulate the NF-κB pathway.[1][5][11] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1][9][10][11][12]

Modulation of MicroRNA Expression

Recent studies have highlighted the role of isodrimeninol in modulating the expression of microRNAs (miRNAs) involved in inflammation. In cellular models of periodontitis, isodrimeninol treatment led to the upregulation of anti-inflammatory miRNAs (e.g., miR-146a-5p, miR-223-3p) and the downregulation of pro-inflammatory miRNAs (e.g., miR-17-3p, miR-21-3p, miR-21-5p, miR-155-5p).[1][9][10] This modulation of miRNA expression represents another layer of its anti-inflammatory activity.

The following diagram illustrates the proposed mechanism of action for isodrimeninol in modulating the NF-κB signaling pathway.

Conclusion

Isodrimeninol, a drimane sesquiterpenoid from Drimys winteri, presents a promising natural scaffold for the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of its natural sourcing and detailed isolation procedures, complemented by quantitative data and an elucidation of its molecular mechanisms of action. The provided experimental workflows and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compelling natural product. Further in vivo studies are warranted to validate the efficacy and safety of Isodrimeninol for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 12. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Biosynthesis of Isodrimeninol and its Methyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isodrimeninol, a drimane-type sesquiterpenoid with significant biological activities, and explores the potential pathways for the formation of its methyl derivatives. Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton and are known for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities. Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This document details the enzymatic steps from the central precursor, farnesyl diphosphate (FPP), to drimenol, the likely immediate precursor of isodrimeninol. It further discusses the putative isomerization of drimenol to isodrimeninol and the subsequent methylation, for which specific enzymes have not yet been fully characterized. This guide summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes pathway and workflow diagrams to facilitate comprehension.

Introduction

Drimane-type sesquiterpenoids are a diverse group of C15 isoprenoids produced by plants, fungi, and bacteria.[1] Among these, isodrimeninol, isolated from species like Drimys winteri, has demonstrated noteworthy biological effects, including anti-inflammatory properties.[2][3] The core drimane scaffold is synthesized from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The biosynthesis of drimenol, a closely related isomer of isodrimeninol, has been more extensively studied, with the identification and characterization of drimenol synthases (DMSs) from various organisms.[4][5][6] These enzymes are typically bifunctional, catalyzing both the cyclization of FPP and the subsequent hydrolysis of the intermediate to form drimenol.

The direct enzymatic synthesis of isodrimeninol has not been definitively established. It is hypothesized that isodrimeninol may arise from the isomerization of drimenol, a reaction that could potentially be enzyme-mediated or occur spontaneously under certain physiological conditions. Furthermore, the existence of methylated derivatives of isodrimeninol suggests the involvement of methyltransferases in the terminal steps of the biosynthetic pathway. This guide will delve into the known and putative steps of isodrimeninol and its methyl derivatives' biosynthesis.

The Biosynthesis Pathway

The biosynthesis of isodrimeninol is believed to proceed through the following key stages:

-

Formation of the Drimane Skeleton: The pathway initiates with the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the bicyclic drimane skeleton.

-

Formation of Drimenol: The cyclized intermediate, drimenyl diphosphate, is hydrolyzed to yield drimenol.

-

Isomerization to Isodrimeninol: Drimenol is proposed to undergo isomerization to form isodrimeninol.

-

Methylation: The hydroxyl group of isodrimeninol can be methylated to produce its methyl derivatives.

From Farnesyl Diphosphate to Drimenol

The initial and best-characterized steps in the biosynthesis of drimane sesquiterpenoids are catalyzed by drimenol synthases (DMSs). These enzymes are bifunctional, possessing both terpene cyclase and phosphatase domains.[4][6][7]

The proposed mechanism involves two main steps:

-

Cyclization: FPP undergoes a protonation-initiated cyclization to form a drimenyl diphosphate intermediate.

-

Hydrolysis: The drimenyl diphosphate is then hydrolyzed by the same enzyme to release drimenol and inorganic pyrophosphate.[8][9]

Putative Formation of Isodrimeninol and its Methyl Derivatives

The enzymatic basis for the conversion of drimenol to isodrimeninol has not been elucidated. It is plausible that this conversion occurs via an isomerization reaction. This could be a spontaneous rearrangement under specific cellular pH conditions or catalyzed by an yet unidentified isomerase. Acid-promoted rearrangement of drimane-type epoxy compounds has been reported, suggesting that non-enzymatic conversions are possible within this class of molecules.[10]

The formation of methyl derivatives of isodrimeninol would require the action of an O-methyltransferase (OMT). While no specific isodrimeninol O-methyltransferase has been characterized, plant and fungal OMTs are known to exhibit broad substrate specificity and could potentially catalyze this reaction, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[4][11][12]

Quantitative Data

The kinetic parameters of drimenol synthases are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. Below is a summary of the available quantitative data for characterized drimenol synthases.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |

| AsDMS | Aquimarina spongiae | FPP | 9.59 ± 2.15 | 0.086 ± 0.01 | 0.009 ± 0.001 | [8] |

| SsDMS | Streptomyces showdoensis | FPP | 40.9 ± 8.6 | - | 7.09 x 10⁻³ | [10] |

Note: Data for other drimenol synthases like PhDS from Persicaria hydropiper and VoTPS3 from Valeriana officinalis are not fully available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the isodrimeninol biosynthesis pathway.

Heterologous Expression and Purification of Drimenol Synthase in E. coli

This protocol describes the expression of a His-tagged drimenol synthase in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector with an N-terminal His-tag

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

Protocol:

-

Transformation: Transform the pET vector containing the drimenol synthase gene into a competent E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.[13]

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Drimenol Synthase Assay

This protocol describes a method to determine the activity of a purified drimenol synthase.

Materials:

-

Purified drimenol synthase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl diphosphate (FPP) solution

-

Hexane or ethyl acetate for extraction

-

Internal standard (e.g., n-dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer, a specific concentration of FPP, and the purified enzyme. The total reaction volume is typically 50-100 µL.[8]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by vigorous vortexing with an organic solvent (e.g., hexane). Add an internal standard.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Sample Preparation for GC-MS: Carefully transfer the organic phase to a new vial for GC-MS analysis.

-

GC-MS Analysis: Analyze the extracted products by GC-MS to identify and quantify the drimenol produced.

GC-MS Analysis of Drimane Sesquiterpenoids

This protocol provides a general method for the analysis of drimane sesquiterpenoids by GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions (example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Injection Mode: Splitless

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

Analysis:

-

Identify drimenol and isodrimeninol based on their retention times and mass spectra by comparison with authentic standards and/or mass spectral libraries.

-

Quantify the products by comparing their peak areas to that of the internal standard.

Conclusion and Future Perspectives

The biosynthesis of isodrimeninol is a promising area of research with implications for the production of valuable bioactive compounds. While the initial steps leading to the formation of drimenol are well-understood, the subsequent isomerization to isodrimeninol and the methylation of this compound remain to be fully elucidated. Future research should focus on the identification and characterization of the putative isomerase and O-methyltransferase enzymes involved in these later steps. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing biosynthetic pathway and unlock its potential for biotechnological applications. The development of a complete understanding of the isodrimeninol biosynthetic pathway will enable the use of synthetic biology approaches to produce these compounds in microbial hosts, providing a sustainable and scalable source for drug discovery and development.

References

- 1. Plant O-methyltransferases: molecular analysis, common signature and classification - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 7. Crystal Structure and Catalytic Mechanism of Drimenol Synthase, a Bifunctional Terpene Cyclase-Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid-promoted rearrangement of drimane type epoxy compounds and their application in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. maxapress.com [maxapress.com]

- 13. Heterologous protein expression in E. coli [protocols.io]

- 14. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrimeninol, a drimane sesquiterpenoid, and its structural analogs have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of isodrimeninol and related compounds. It consolidates quantitative data on their inhibitory effects on key inflammatory mediators and pathways, details the experimental methodologies used for their evaluation, and visualizes the underlying molecular mechanisms. The evidence presented herein highlights the potential of drimane sesquiterpenoids as a valuable class of natural products for addressing inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles remains a significant focus of drug discovery.

Drimane sesquiterpenoids, a class of bicyclic sesquiterpenoids characterized by a decahydronaphthalene skeleton, have garnered considerable attention for their diverse biological activities. Among these, isodrimeninol, isolated from various natural sources including fungi and plants, has demonstrated notable anti-inflammatory potential. This guide delves into the anti-inflammatory properties of isodrimeninol and related compounds, providing a detailed analysis of their mechanisms of action and a summary of their in vitro and in vivo activities.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of isodrimeninol and related drimane sesquiterpenoids have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages, which are key players in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Isodrimeninol and its congeners have been shown to suppress the production of several key pro-inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Drimane Sesquiterpenoids

| Compound | Assay System | Target | IC₅₀ / Effect | Reference |

| Isodrimeninol | LPS-stimulated Saos-2 cells | IL-1β gene expression | Significant decrease at 12.5 µg/ml | [1] |

| Isodrimeninol | LPS-stimulated hPDL-MSCs | IL-1β gene expression | Significant decrease at 6.25 and 12.5 µg/ml | [1] |

| Isodrimeninol | LPS-stimulated Saos-2 cells | IL-6 gene expression | Significant decrease at 12.5 µg/ml | [1] |

| Isodrimeninol | LPS-stimulated hPDL-MSCs | IL-6 gene expression | Significant decrease at 12.5 µg/ml | [1] |

| Drimane Sesquiterpenoid (Sinenseine A) | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) | IC₅₀ = 8.3 ± 1.2 µM | [2] |

| Talaminoid A (Spiroaxane Sesquiterpenoid) | LPS-induced BV-2 cells | Nitric Oxide (NO) | IC₅₀ = 4.97 µM | [3] |

| Related Drimane Sesquiterpenoids | LPS-induced BV-2 cells | Nitric Oxide (NO) | IC₅₀ range = 4.97 - 7.81 µM | [3] |

Inhibition of Pro-inflammatory Enzymes

While specific data for isodrimeninol's direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is limited, the general anti-inflammatory profile of drimane sesquiterpenoids suggests potential activity against these key enzymes in the arachidonic acid cascade. Further research is warranted to elucidate the specific IC₅₀ values of isodrimeninol against COX-1, COX-2, and 5-LOX.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory potential of drimane sesquiterpenoids has been demonstrated in preclinical models of inflammation. Polygodial, a closely related drimane dialdehyde, has shown significant activity in the carrageenan-induced paw edema model in mice, a widely used assay for evaluating acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of Polygodial

| Compound | Animal Model | Assay | Dosing | Effect | Reference |

| Polygodial | Mice | Carrageenan-induced paw edema | 12.8–128.1 µmol/kg, i.p. | Significant inhibition of edema | [4] |

Molecular Mechanisms of Action

The anti-inflammatory effects of isodrimeninol and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Isodrimeninol is suggested to exert its anti-inflammatory effects by interfering with this pathway. Studies indicate that isodrimeninol likely inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] This mechanism is further supported by isodrimeninol's ability to modulate the expression of microRNAs (miRNAs) that are known to regulate the NF-κB pathway.[1]

References

- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Emerging Therapeutic Landscape of Methylated Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated sesquiterpenes, a diverse subgroup of C15 isoprenoids, are attracting significant attention in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of these natural products, with a primary focus on their anti-cancer, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms underlying their bioactivity, summarizing key quantitative data and providing detailed experimental protocols for the assays cited. Furthermore, this guide presents visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of methylated sesquiterpenes in drug discovery and development.

Introduction

Sesquiterpenes are a class of terpenes consisting of three isoprene units, which are widely distributed in the plant kingdom and are known for their diverse biological activities[1]. A significant subset of these compounds is characterized by the presence of one or more methyl groups, which can influence their lipophilicity, steric interactions, and ultimately, their therapeutic efficacy. This guide specifically explores the therapeutic landscape of these methylated sesquiterpenes, with a particular focus on the well-studied sesquiterpene lactones that contain methyl groups as part of their core structure or as substituents. These compounds have demonstrated promising preclinical activity in oncology, inflammation, and neurodegenerative diseases, making them compelling candidates for further investigation.

Therapeutic Applications and Mechanisms of Action

Methylated sesquiterpenes exhibit a range of therapeutic effects by modulating key cellular signaling pathways. The following sections detail their applications in oncology, inflammation, and neuroprotection, supported by quantitative data from preclinical studies.

Anticancer Activity

Numerous methylated sesquiterpenes have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical cancer-related signaling pathways.

A prominent example is Parthenolide , a germacranolide sesquiterpene lactone, which has been shown to induce apoptosis in various human cancer cells, including those of colorectal, breast, and pancreatic cancers[2]. Parthenolide can also inhibit cancer cell growth by suppressing the IGF-1R-mediated PI3K/Akt/FoxO3α signaling pathway and the B-Raf/MAPK/Erk pathway[2]. Furthermore, it has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), suggesting a role in the epigenetic regulation of gene expression in cancer cells[2][3]. It has an IC50 of 3.5 µM for DNMT1 inhibition[2].

Costunolide , another methylated sesquiterpene lactone, exhibits anti-cancer effects by suppressing the STAT3 signaling pathway, which is crucial for tumor growth and metastasis[4][5][6]. It has been shown to inhibit the transcriptional activity and phosphorylation of STAT3[4]. In skin cancer cells, costunolide was found to suppress cell proliferation and survival by inhibiting the ERK, STAT3, NF-κB, and Akt signaling pathways[6].

Alantolactone has shown potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting the NF-κB/COX-2-mediated signaling cascades[7].

The following table summarizes the cytotoxic activity of selected methylated sesquiterpenes against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference(s) |

| Parthenolide | DNMT1 (in vitro) | 3.5 | [2] |

| Aquisinenoid C (a new eudesmane-type sesquiterpenoid) | MCF-7 (Breast) | 2.834 ± 1.121 | [8] |

| MDA-MB-231 (Breast) | 1.545 ± 1.116 | [8] | |

| LO2 (Normal Liver) | 27.82 ± 1.093 | [8] | |

| Costunolide & Dehydrocostuslactone | THP-1 (STAT3 DNA binding) | 10 | [9] |

| Unnamed Sesquiterpenoid Dimer | MDA-MB-468 (Breast) | 6.68 ± 0.70 | [10] |

| MCF-7 (Breast) | 8.82 ± 0.85 | [10] | |

| Unnamed Sesquiterpenoid | MDA-MB-468 (Breast) | 4.92 ± 0.65 | [10] |

| MDA-MB-231 (Breast) | 11.5 ± 0.71 | [10] | |

| Trilobolide-6-O-isobutyrate analog | HepG2 (Liver) | 9.73 | [11] |

| Huh7 (Liver) | 18.86 | [11] | |

| Quercetin (methylated derivative) | MCF-7 (Breast) | > 100 | [12] |

| MDA-MB-231 (Breast) | > 100 | [12] |

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methylated sesquiterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Parthenolide exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4-mediated activation of Akt, mTOR, and NF-κB pathways, which in turn attenuates the production of inflammatory mediators[2]. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is crucial for this activity, as it can undergo a Michael-type addition with nucleophilic thiol groups in key proteins like IκB kinase (IKK)[13].

Alantolactone has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by down-regulating the NF-κB, MAPK, and AP-1 signaling pathways[1][14]. It achieves this by inhibiting the phosphorylation of IκB-α and IKK, and the subsequent nuclear translocation of the p65 and p50 NF-κB subunits[14]. It also attenuates the phosphorylation of Akt and inhibits the expression of MyD88 and TIRAP, upstream signaling molecules in the NF-κB pathway[14].

Costunolide also demonstrates anti-inflammatory activity by suppressing the activation of NF-κB and the induction of iNOS and COX-2[5].

The table below summarizes the anti-inflammatory activity of selected methylated sesquiterpenes.

| Compound | Model System | Effect | Concentration/Dose | Reference(s) | | --- | --- | --- | --- | | Mesoeudesmol B | LPS-induced NO production in RAW264.7 cells | EC50 = 12.88 ± 0.23 µM | 12.88 µM |[15] | | Various sesquiterpene lactones | Chronic adjuvant arthritic screen | Significant inhibition | 2.5 mg/kg/day |[13] |

Neuroprotective Properties

Emerging evidence suggests that methylated sesquiterpenes may offer therapeutic benefits for neurodegenerative diseases by protecting neurons from damage.

One study found that isoatriplicolide tiglate , a sesquiterpene lactone, exhibited significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells at concentrations ranging from 1 µM to 10 µM, with cell viability of approximately 43-78%[16]. Another study on various sesquiterpenes showed neuroprotective effects in models of Parkinson's disease and Huntington's disease[17]. While the direct role of methylation is not explicitly detailed in these studies, the presence of methyl groups on these active compounds is a common structural feature. Farnesene, a sesquiterpene, has also been identified as a potential neuroprotective agent against Alzheimer's disease[18].

Key Signaling Pathways

The therapeutic effects of methylated sesquiterpenes are largely attributed to their ability to modulate specific signaling pathways. The NF-κB and STAT3 pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Methylated sesquiterpenes like parthenolide and alantolactone inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation[14][19].

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is implicated in various cancers. Costunolide has been shown to inhibit the IL-6-elicited tyrosine phosphorylation of STAT3 and its DNA binding activity, along with the phosphorylation of the upstream Janus kinases (JAKs)[9][20].

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of methylated sesquiterpenes.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Treat the cells with various concentrations of the methylated sesquiterpene for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the methylated sesquiterpene as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for NF-κB Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting key proteins in the NF-κB pathway, such as p-IKK, IκBα, and the p65 subunit of NF-κB.

Protocol:

-

Protein Extraction: After treatment with the methylated sesquiterpene, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-IKK, anti-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the anticancer potential of a methylated sesquiterpene.

Conclusion and Future Directions

Methylated sesquiterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate critical signaling pathways such as NF-κB and STAT3 underscores their importance as lead compounds for drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this burgeoning field. Future research should focus on elucidating the structure-activity relationships of methylated sesquiterpenes to design and synthesize more potent and selective analogs. Furthermore, in vivo studies and clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The exploration of novel delivery systems to enhance the bioavailability and targeted delivery of these compounds will also be a critical step in their clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of DNA methylation by a sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of DNA Methylation by a Sesquiterpene Lactone Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]

- 7. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory sesquiterpene and triterpene acids from Mesona procumbens Hemsley - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Isodrimeninol from Drimys winteri: A Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrimeninol, a drimane sesquiterpenoid isolated from the bark of Drimys winteri, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of isodrimeninol. It details the compound's potent anti-inflammatory and antifungal properties, supported by quantitative data and elucidated mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the therapeutic potential of isodrimeninol.

Introduction and Historical Context

Drimys winteri J.R. Forst. & G. Forst., a member of the Winteraceae family, is a tree native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina. Traditionally, the bark of D. winteri, known as "Canelo" bark, has been used in folk medicine for its anti-inflammatory, analgesic, and antimicrobial properties.[1]

Physicochemical Properties of Isodrimeninol

A summary of the key physicochemical properties of isodrimeninol is presented in the table below. These properties are essential for its characterization, purification, and formulation in drug development processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Appearance | Colorless oil or crystalline solid | |

| General Solubility | Soluble in organic solvents like DMSO, methanol, chloroform | [2] |

| Melting Point | Not consistently reported | |

| Optical Rotation | Not consistently reported |

Experimental Protocols

Extraction and Isolation of Isodrimeninol from Drimys winteri

The following protocol outlines a general method for the extraction and purification of isodrimeninol from the bark of D. winteri, based on common chromatographic techniques described in the literature.[1][8][9]

Diagram of the Extraction and Isolation Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa” - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Methyl Isodrimeninol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Methyl isodrimeninol, a sesquiterpenoid of interest for its potential therapeutic properties. While direct experimental data on this compound is limited, this document leverages information on its precursor, isodrimeninol, and related compounds to outline a robust computational workflow. The primary focus is on predicting its anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the subsequent experimental validation are detailed. This guide is intended to serve as a practical resource for researchers initiating computational studies on novel natural products.

Introduction

Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities. Isodrimeninol, a drimane sesquiterpenoid, has been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[1] this compound, a methylated derivative of isodrimeninol, is a promising candidate for further investigation due to the potential for improved pharmacokinetic properties conferred by methylation.

In silico methods offer a time and cost-effective approach to predict the bioactivity and drug-likeness of novel compounds before embarking on extensive experimental studies.[2] This guide outlines a systematic approach to predict the anti-inflammatory potential of this compound by targeting the NF-κB pathway.

Predicted Bioactivity and Mechanism of Action

Based on the known anti-inflammatory effects of isodrimeninol, it is hypothesized that this compound also exerts its bioactivity through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] In response to inflammatory stimuli, the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p50-p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]

The proposed mechanism of action for this compound is the inhibition of a key kinase in this pathway, such as IκB kinase (IKK), or the direct interference with the DNA binding of the NF-κB complex.[1][5]

Signaling Pathway Diagram

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

In Silico Prediction Workflow

A structured in silico workflow is essential for the systematic evaluation of a novel compound. The following diagram illustrates the proposed workflow for this compound.

Caption: Proposed in silico workflow for predicting this compound bioactivity.

Methodologies

ADMET and Drug-Likeness Prediction

Objective: To assess the pharmacokinetic properties and drug-likeness of this compound.

Protocol:

-

Input: Obtain the 2D structure of this compound in SMILES or SDF format.

-

Software: Utilize online platforms such as SwissADME, pkCSM, or admetSAR.[6][7]

-

Parameters to Evaluate:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[2]

Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 234.38 g/mol | Compliant with Lipinski's Rule |

| LogP | 3.85 | Optimal for cell permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule |

| H-bond Acceptors | 1 | Compliant with Lipinski's Rule |

| HIA | > 90% | High intestinal absorption |

| BBB Permeability | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low toxicity risk |

| hERG Inhibition | No | Low cardiotoxicity risk |

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with key proteins in the NF-κB pathway.

Protocol:

-

Target Protein Preparation:

-

Download the crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer, PDB ID: 1VKX) from the Protein Data Bank.[8]

-

Prepare the protein using software like AutoDock Tools or UCSF Chimera: remove water molecules and existing ligands, add polar hydrogens, and assign charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like ChemDraw or Avogadro.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein based on the location of the native ligand or active site residues.

-

Perform docking using software like AutoDock Vina.[9]

-

-

Analysis:

-

Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[2]

-

Predicted Docking Results (Hypothetical Data)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| NF-κB (p50 subunit) | -7.8 | LYS147, GLN221, ARG246 |

| IKKβ | -8.2 | CYS99, ASP103, LYS106 |

Experimental Validation

The in silico predictions should be validated through targeted in vitro experiments.

Experimental Workflow Diagram

Caption: Workflow for the experimental validation of anti-inflammatory activity.

Key Experimental Protocols

-

Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production, a key inflammatory mediator, in LPS-stimulated macrophages using the Griess reagent.[10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant of cell cultures treated with this compound.[11]

-

Western Blot Analysis: To investigate the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, providing direct evidence of pathway inhibition.[10]

Conclusion

This technical guide presents a comprehensive in silico strategy to predict the bioactivity of this compound as a potential anti-inflammatory agent targeting the NF-κB pathway. By following the outlined workflow, researchers can efficiently evaluate the therapeutic potential of this and other novel natural products, thereby accelerating the drug discovery process. The integration of computational predictions with experimental validation is crucial for confirming the bioactivity and elucidating the mechanism of action of promising lead compounds.

References

- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proceedings.uin-alauddin.ac.id [proceedings.uin-alauddin.ac.id]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. japsonline.com [japsonline.com]

- 7. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of 21(alpha, beta)-methylmelianodiols, novel compounds from Poncirus trifoliata Rafinesque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of Methyl isodrimeninol for drug development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isodrimeninol, a drimane-type sesquiterpenoid, has emerged as a molecule of interest in the field of drug discovery.[1][2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[1][2] Recent studies have highlighted the anti-inflammatory potential of isodrimeninol, a closely related compound, which has been shown to modulate inflammatory pathways.[3][4] Specifically, isodrimeninol has been observed to reduce the expression of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in cellular models of inflammation.[3][4] This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Given this promising biological activity, a thorough understanding of the physicochemical properties of this compound is paramount for its successful development as a therapeutic agent.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound relevant to drug development. Due to the limited availability of experimentally determined data in public literature, this document outlines the critical experimental protocols required to characterize this molecule fully. The presented data tables are formatted to serve as templates for recording experimental findings, thereby guiding researchers in their investigation of this compound as a potential drug candidate.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence formulation development, delivery, and ultimately, therapeutic efficacy.

Identity and Structure

It is essential to confirm the identity and structure of this compound before proceeding with any experimental work.

| Property | Value | Source |

| IUPAC Name | (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan | ECHEMI |

| CAS Number | 442851-27-6 | [1] |

| Molecular Formula | C16H26O2 | [1] |

| Molecular Weight | 250.38 g/mol | [5] |

| Structure | (Image of the chemical structure of this compound should be included here) |

Physicochemical Data (Template for Experimental Determination)

The following table summarizes the key physicochemical parameters that need to be experimentally determined for this compound.

| Parameter | Experimental Value | Method Summary | Importance in Drug Development |

| Melting Point (°C) | Capillary Melting Point | Purity assessment and solid-state characterization. | |

| Boiling Point (°C) | Ebulliometry (if applicable) | Relevant for purification and processing. | |

| pKa | Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis | Predicts the ionization state at different physiological pHs, impacting solubility and permeability. | |

| Aqueous Solubility (mg/mL) | Shake-flask method, Potentiometric titration | Crucial for absorption and formulation development. | |

| Solubility in Organic Solvents | Important for extraction, purification, and formulation. Qualitatively reported as soluble in Chloroform and Dichloromethane.[5] | ||

| LogP (Octanol/Water) | Shake-flask method, HPLC | Measures lipophilicity, which influences membrane permeability and protein binding. | |

| LogD (at pH 7.4) | Shake-flask method with buffered aqueous phase | Represents the effective lipophilicity at physiological pH. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Methodology:

-

An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear container.

-

The suspension is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The experiment should be performed in triplicate to ensure accuracy.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed container with the this compound solution.

-

The mixture is agitated vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Chemical Stability Assay

Objective: To assess the stability of this compound under various conditions relevant to storage and physiological environments.

Methodology:

-

Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

Aliquots of the stock solution are diluted into different aqueous buffer solutions covering a range of pH values (e.g., pH 2, 7.4, and 9).

-

The solutions are incubated at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, a sample is taken and the reaction is quenched (e.g., by dilution with a cold organic solvent).

-

The remaining concentration of this compound is quantified by a stability-indicating HPLC method.

-

The percentage of compound remaining at each time point is calculated relative to the initial concentration (t=0).

In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To evaluate the passive permeability of this compound across an artificial membrane, as a predictor of in vivo absorption.

Methodology:

-

A donor plate containing a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) is prepared.

-

An acceptor plate is filled with a buffer solution, which may contain a solubilizing agent to create sink conditions.

-

A filter plate with a hydrophobic filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

The filter plate is placed on top of the acceptor plate, and the donor solution is added to the top of the filter.

-

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, the concentrations of this compound in the donor and acceptor wells are determined by HPLC-UV/MS.

-

The effective permeability (Pe) is calculated from the concentration data.

Visualization of Key Pathways and Workflows

Proposed Anti-Inflammatory Signaling Pathway of Isodrimeninol

Recent research suggests that isodrimeninol, a related compound, exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of anti-inflammatory action of Isodrimeninol via inhibition of the NF-κB pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

References

- 1. This compound supplier | CAS 442851-27-6 | AOBIOUS [aobious.com]

- 2. echemi.com [echemi.com]

- 3. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl isodrimenil | 442851-27-6 [chemicalbook.com]

The Ethnobotanical Landscape of Isodrimeninol: A Technical Guide to its Sources, Bioactivities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the ethnobotanical uses, pharmacological activities, and underlying mechanisms of action of plants containing the sesquiterpenoid isodrimeninol. With a focus on traditional knowledge and modern scientific validation, this document serves as a resource for researchers and professionals in drug discovery and development.

Ethnobotanical Heritage of Isodrimeninol-Containing Flora

Isodrimeninol is a bioactive drimane sesquiterpenoid found in a variety of plant species, most notably in Drimys winteri and species of the Polygonum genus. Traditional medicine systems have long recognized the therapeutic properties of these plants, employing them for a wide range of ailments.

Drimys winteri (Winter's Bark)

Drimys winteri, commonly known as Winter's Bark or Canelo, is a tree native to Chile and Argentina held sacred by the Mapuche people.[1] Its bark has a rich history of medicinal use for treating conditions such as colic, dyspepsia, fevers, and stomachaches.[2] It has also been traditionally used as a tonic and for its aromatic and stimulant properties.[3] The bark is rich in Vitamin C and has been historically used to prevent scurvy.[3]

Polygonum Species (Knotweeds)

The genus Polygonum encompasses a diverse group of plants with a long history of use in traditional Chinese medicine and other folk healing practices.[4][5] Various species are utilized for their anti-inflammatory, astringent, and diuretic properties.[5][6]

Polygonum hydropiper (Water Pepper), in which isodrimeninol has been identified, is traditionally used to treat a wide array of conditions including diarrhea, dyspepsia, excessive menstrual bleeding, and hemorrhoids.[6] It is also used topically for skin conditions and as an anti-inflammatory agent.[6]

Polygonum minus , a related species, has been traditionally used for digestive disorders.[7]

The ethnobotanical uses of these plants, particularly for inflammatory and pain-related conditions, provide a valuable starting point for investigating the pharmacological potential of their bioactive constituents, including isodrimeninol.

Quantitative Bioactivity Data

The traditional uses of these plants are increasingly being validated by modern scientific research, with numerous studies quantifying their biological activities. The following tables summarize key quantitative findings.

| Plant/Compound | Bioactivity | Assay | Results | Reference(s) |

| Polygonum minus Extract | Antioxidant | DPPH Assay | IC50 of 27 µg/mL (for Polygonumin B, a compound from the plant) | [4] |

| Polygonum minus Extract | Anticholinesterase | Acetylcholinesterase (AChE) Inhibition | High activity at 100 µg/mL | [4] |

| Polygonum minus Extract | Anti-HIV Protease | HIV-1 Protease Inhibition | 91% inhibition at 100 µg/mL (for Polygonumins C and D) | [4] |

| Isodrimeninol (from Drimys winteri) | Anti-inflammatory | IL-6 Gene Expression (in LPS-stimulated Saos-2 cells) | Significant decrease at 12.5 µg/ml | [2][7][8] |

| Isodrimeninol (from Drimys winteri) | Anti-inflammatory | IL-1β Gene Expression (in LPS-stimulated Saos-2 cells) | Significant decrease at 12.5 µg/ml | [2][7][8] |

| Polygonum stagninum (n-hexane extract) | Anti-inflammatory | Carrageenan-induced paw edema | 64.1% inhibition at 400 mg/kg | [9] |

| Polygonum barbatum (petroleum ether extract) | Anti-inflammatory | Carrageenan-induced paw edema | 39.3% inhibition at 400 mg/kg | [10] |

| Polygonum orientale Extract | Anti-inflammatory | Freund's complete adjuvant induced arthritis | Significant reduction in paw volume at 5 and 7.5 g/kg | [11] |

Signaling Pathways Modulated by Isodrimeninol

Isodrimeninol exerts its biological effects by modulating key signaling pathways involved in inflammation. The primary pathway identified is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway

Isodrimeninol has been shown to inhibit the NF-κB signaling pathway.[7] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] Isodrimeninol's inhibitory action on this pathway likely underlies many of its observed anti-inflammatory effects.[7] Specifically, isodrimeninol may prevent the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB.[12]